Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Overview
Description
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. It is a derivative of cyclohexadiene with an amino group and a carboxylic acid group protected by a Boc (tert-butoxycarbonyl) group. This compound is primarily used in proteomics research and various synthetic applications in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid typically involves the following steps:
Starting Material: Cyclohexadiene is used as the starting material.
Protection of Amino Group: The amino group is protected using a Boc group through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Carboxylation: The protected amino cyclohexadiene undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into other functional groups.
Substitution: Substitution reactions can be used to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid.
Substitution Products: Compounds with different protecting groups or functional groups.
Scientific Research Applications
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein structure and function, particularly in proteomics research.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid exerts its effects depends on its specific application. In proteomics research, it is used to protect amino groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the precise modification of peptides and proteins.
Molecular Targets and Pathways:
Proteins and Peptides: The compound interacts with amino acids and peptide chains, facilitating the synthesis and modification of proteins.
Enzymes: It may act as a substrate or inhibitor for certain enzymes involved in biochemical pathways.
Comparison with Similar Compounds
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is similar to other amino acid derivatives and protecting groups used in organic synthesis. Some similar compounds include:
Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid: Another protecting group with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
5-amino-1,3-cyclohexadiene-1-carboxylic acid: The unprotected form of the compound.
Boc-protected amino acids: Other amino acids with Boc protection, such as Boc-lysine or Boc-arginine.
Uniqueness: this compound is unique due to its specific structure and reactivity, making it suitable for certain applications where other protecting groups may not be as effective.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUNIWMPWYOJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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